molecular formula C5H11ClFN B1334165 3-Fluoropiperidine hydrochloride CAS No. 737000-77-0

3-Fluoropiperidine hydrochloride

Cat. No. B1334165
CAS RN: 737000-77-0
M. Wt: 139.6 g/mol
InChI Key: RDJUBLSLAULIAT-UHFFFAOYSA-N
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Description

3-Fluoropiperidine hydrochloride is a chemical compound with the molecular formula C5H11ClFN . It is used as a building block for the preparation of various derivatives .


Synthesis Analysis

The synthesis of chiral piperidines, including fluoropiperidines, can be achieved from simple pyridinium salts via a rhodium-catalysed reductive transamination reaction . This method overcomes some notable shortcomings of asymmetric hydrogenation and traditional multistep synthesis .


Molecular Structure Analysis

The molecular weight of 3-Fluoropiperidine hydrochloride is 139.60 g/mol . The InChI code is InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H .


Chemical Reactions Analysis

3-Fluoropiperidine hydrochloride can be employed in the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides as potential inhibitors for dipeptidyl peptidase IV . It may also be used as a substrate in the preparation of imidazo [1,2-a]pyrazine derivatives as possible aurora kinase inhibitors, and pyrazolopyrimidine derivatives as possible PDE10A inhibitors .


Physical And Chemical Properties Analysis

3-Fluoropiperidine hydrochloride has a molecular weight of 139.60 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Medicinal Chemistry

3-Fluoropiperidine hydrochloride: is a valuable building block in medicinal chemistry. It’s used to synthesize various pharmacologically active molecules. For instance, it serves as a precursor for the creation of fluorinated pyrrolidine derivatives , which are potential inhibitors for enzymes like dipeptidyl peptidase IV . These inhibitors are significant for their role in treating conditions like type 2 diabetes by influencing the incretin pathway.

Organic Synthesis

In organic synthesis, 3-Fluoropiperidine hydrochloride is employed to introduce fluorine atoms into organic compounds . The presence of fluorine can significantly alter the physical, chemical, and biological properties of these molecules, making them more suitable for drug development due to increased stability and membrane permeability.

Analytical Chemistry

3-Fluoropiperidine hydrochloride: can be used in analytical chemistry to study the conformational behavior of fluorinated compounds . Understanding these behaviors aids in the design of conformationally rigid molecular scaffolds, which is crucial for the development of drugs with specific target interactions.

Pharmacology

In pharmacology, the compound’s derivatives have been explored for their antitrypanosomal activities . They are investigated for their potential to inhibit parasites responsible for diseases like Chagas disease and African sleeping sickness, contributing to the search for new treatments.

Biochemistry

Biochemically, the introduction of fluorine into peptides and proteins via 3-Fluoropiperidine hydrochloride can help in studying protein folding and structure due to the atom’s unique electronic effects, which can stabilize certain protein conformations .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The conformational preferences of 3-fluoropiperidine and its analogues have been studied . This understanding of the conformational behavior of fluorinated piperidines could allow for expansion of the current molecular design toolbox .

properties

IUPAC Name

3-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJUBLSLAULIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropiperidine hydrochloride

CAS RN

116574-75-5, 737000-77-0
Record name 3-Fluoropiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Fluoropiperidine HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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